molecular formula C13H11NO2 B15262409 3-Cyclopropylquinoline-2-carboxylic acid

3-Cyclopropylquinoline-2-carboxylic acid

Cat. No.: B15262409
M. Wt: 213.23 g/mol
InChI Key: VBCQWUHOZBSHOK-UHFFFAOYSA-N
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Description

3-Cyclopropylquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cyclopropylquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. For example, as an inhibitor of protein kinase CK2, it binds to the active site of the enzyme, preventing its phosphorylation activity. This can lead to the disruption of cellular processes such as cell cycle regulation and apoptosis . Additionally, its interaction with DNA gyrase and topoisomerase IV can inhibit bacterial DNA replication, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in 3-Cyclopropylquinoline-2-carboxylic acid imparts unique steric and electronic effects, enhancing its reactivity and specificity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-cyclopropylquinoline-2-carboxylic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)12-10(8-5-6-8)7-9-3-1-2-4-11(9)14-12/h1-4,7-8H,5-6H2,(H,15,16)

InChI Key

VBCQWUHOZBSHOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=CC=CC=C3N=C2C(=O)O

Origin of Product

United States

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